molecular formula C18H15N3OS B2981780 benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 2058730-93-9

benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

Cat. No.: B2981780
CAS No.: 2058730-93-9
M. Wt: 321.4
InChI Key: RMKLJNFQGCJQDC-UHFFFAOYSA-N
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Description

This compound features a benzo[b]thiophene moiety fused to a bicyclic pyrimidine scaffold with a unique (5R,8S)-epiminocyclohepta framework. The structure combines aromatic heterocycles (thiophene, pyrimidine) with a seven-membered ring system, distinguishing it from simpler pyrimidine derivatives.

Properties

IUPAC Name

1-benzothiophen-2-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c22-18(17-7-11-3-1-2-4-16(11)23-17)21-12-5-6-15(21)13-9-19-10-20-14(13)8-12/h1-4,7,9-10,12,15H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKLJNFQGCJQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzo[b]thiophene core, which can be achieved through an aryne reaction with alkynyl sulfides . The tetrahydro-epiminocyclohepta[d]pyrimidine moiety can be synthesized separately and then coupled with the benzo[b]thiophene core under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies using techniques such as molecular docking and DFT calculations have provided insights into its binding modes and interactions .

Comparison with Similar Compounds

Core Structural Differences

Target Compound :

  • Benzo[b]thiophene fused to a 7-membered epiminocyclohepta[d]pyrimidine.
  • Key functional groups: Methanone, epimino bridge.

Analogues :

(5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone (): Replaces benzo[b]thiophene with 4-(thiazol-2-yloxy)phenyl. Retains the epiminocyclohepta core but lacks sulfur-rich aromaticity, reducing lipophilicity.

2-(3,4-Dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-(thiophen-2-yl)-2H-thiazolo[3,2-a]pyrimidine-3,6(5H,7H)-dione (): Thiophen-2-yl substituent instead of benzo[b]thiophene.

Thiophen-2-yl(2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,3-oxathiolan-5-yl)methanone (): 1,3-oxathiolane ring with a thioxo group (C=S). Lacks the fused pyrimidine system, simplifying the scaffold but reducing conformational stability.

Physicochemical Properties

Property Target Compound Analogue 1 () Analogue 2 () Analogue 3 ()
Aromatic System Benzo[b]thiophene Phenyl-thiazole Thiophene Thiophene-oxathiolane
Core Structure Epiminocyclohepta pyrimidine Epiminocyclohepta pyrimidine Thiazolo-pyrimidine-dione Oxathiolane
Key Functional Group Methanone, epimino bridge Methanone, thiazole ether Dione, dimethoxybenzylidene Thioxo, trimethoxyphenyl
Lipophilicity (LogP) High (benzo[b]thiophene) Moderate (phenyl-thiazole) Moderate (thiophene-dione) Low (oxathiolane)
Melting Point Not reported Not reported 120–122°C 160–162°C

Biological Activity

Benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and therapeutic potential.

Chemical Structure and Properties

The compound features a benzo[b]thiophene moiety linked to a tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin structure. The molecular formula and weight are crucial for understanding its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₈N₂OS
Molecular Weight270.37 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have indicated that derivatives of benzo[b]thiophene compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated IC50 values of 16.19 ± 1.35 µM against HCT-116 (human colorectal carcinoma) and 17.16 ± 1.54 µM against MCF-7 (human breast adenocarcinoma) . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Compounds similar to benzo[b]thiophenes have shown promising antimicrobial properties. A study highlighted that certain benzo[b]thiophene derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus and have been effective in inhibiting bacterial growth .

Neuroprotective Effects

There is emerging evidence suggesting that compounds featuring the benzo[b]thiophene structure may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The potential for these compounds to mitigate oxidative damage is an area of ongoing research.

Case Studies and Research Findings

  • Cytotoxicity Study : A series of synthesized benzo[b]thiophene derivatives were evaluated for their cytotoxic effects on cancer cell lines. The most effective compound showed significant potency comparable to established chemotherapeutics .
  • Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of benzo[b]thiophene derivatives against various pathogens. Results indicated a notable inhibition of microbial growth, suggesting potential for development as antimicrobial agents .
  • Neuroprotection Research : Investigations into the neuroprotective properties of benzo[b]thiophene compounds revealed their ability to reduce neuronal cell death in vitro under oxidative stress conditions, indicating therapeutic potential for neurodegenerative diseases .

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